molecular formula C12H15NO B1527708 6-(tert-Butyl)isoindolin-1-one CAS No. 1361386-73-3

6-(tert-Butyl)isoindolin-1-one

Cat. No. B1527708
M. Wt: 189.25 g/mol
InChI Key: LQYQSZCUZSBNNP-UHFFFAOYSA-N
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Description

6-(tert-Butyl)isoindolin-1-one (6-TBI) is a synthesized compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is an N-substituted indoline derivative and has shown potential implications in various fields of research and industry.


Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation. This practical synthesis is featured by group tolerance, high efficiency, and yields .


Molecular Structure Analysis

Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .


Chemical Reactions Analysis

Lithiation of N’-benzyl-N,N-dimethylurea and its substituted derivatives with t-BuLi (3.3 equiv) in anhydrous THF at 0 °C followed by reaction with various electrophiles afforded a range of 3-substituted isoindolin-1-ones in high yields .


Physical And Chemical Properties Analysis

The molecular formula of 6-(tert-Butyl)isoindolin-1-one is C12H15NO and it has a molecular weight of 189.25 g/mol.

Scientific Research Applications

1. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Summary of Application: Isoindolin-1-one derivatives are synthesized from 3-alkylidenephtalides under ultrasonic irradiation . This synthesis is characterized by group tolerance, high efficiency, and yields .
  • Methods of Application: The process involves the use of readily available 3-benzylidenephtalides and n-butylamine as model substrates . The reaction is performed under various conditions to achieve the optimum reaction conditions for the ultrasonic-assisted-formation of 3-hydroxyisoindolin-1-ones .
  • Results or Outcomes: The reaction can be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

2. Inhibition of PI3Kγ

  • Summary of Application: Isoindolin-1-one derivatives are studied as potent PI3Kγ inhibitors .
  • Methods of Application: Various molecular modeling studies are conducted with a series of isoindolin-1-one derivatives by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation .
  • Results or Outcomes: The results of these studies are not specified in the source .

3. Hexadehydro-Diels–Alder Domino Reaction

  • Summary of Application: Isoindolin-1-one derivatives are used in the synthesis of fused multifunctionalized isoindole-1,3-diones . This is achieved through a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The results of these studies are not specified in the source .

4. Synthesis of Various Motifs of Isoindolin-1-ones

  • Summary of Application: The synthetic method can be employed to efficiently produce various motifs of isoindolin-1-ones, which are important building blocks in medicinal and natural product chemistry .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: Further study on the functionalization of isoindolin-1-ones through the one-pot NAI reaction is underway .

5. Synthesis of Fused Multifunctionalized Isoindole-1,3-diones

  • Summary of Application: Isoindolin-1-one derivatives are used in the synthesis of fused multifunctionalized isoindole-1,3-diones . This is achieved through a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The results of these studies are not specified in the source .

6. Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Summary of Application: A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Methods of Application: The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results or Outcomes: The synthetic method can be employed to efficiently produce various motifs of isoindolin-1-ones which are important building blocks in medicinal and natural product chemistry .

Future Directions

Isoindolin-1-one derivatives have shown potential implications in various fields of research and industry. They have been studied for their potential as PI3Kγ inhibitors , indicating a promising direction for future research in medicinal chemistry.

properties

IUPAC Name

6-tert-butyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-7-13-11(14)10(8)6-9/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYQSZCUZSBNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butyl)isoindolin-1-one

Synthesis routes and methods

Procedure details

A 500-mL, round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 107b (3.97 g, 14.2 mmol) and 12.1 N hydrochloric acid (100 mL) and heated to reflux. Trifluoroacetic acid (40 mL) was added and the reaction was refluxed overnight. After this time, the mixture was carefully neutralized to pH 7.5 with potassium carbonate (approximately 67 g) and then extracted with methyl t-butyl ether ((100 mL) and ethyl acetate (3×50 mL). The organic layers were combined, dried over sodium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography to afford a 29% yield (788 mg) of 107c as a white solid: mp 142-144° C.; 1H NMR (500 MHz, CDCl3) δ 7.92 (d, J=1.5 Hz, 1H), 7.64 (dd, J=8.5, 2.0 Hz, 1H), 7.42 (dd, J=8.0, 0.5 Hz, 1H), 6.58 (s, 1H), 4.42 (s, 2H), 1.37 (s, 9H); MS (ESI+) m/z 190.1 (M+H).
Name
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
29%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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